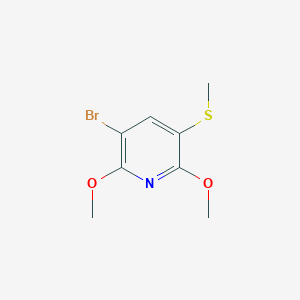

5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine

Description

Contextualization of Halogenated, Alkoxy, and Alkylthio Substituted Pyridines in Contemporary Chemical Research

The strategic incorporation of specific functional groups onto the pyridine (B92270) core is a central theme in medicinal chemistry and materials science. Each class of substituent imparts distinct properties and offers unique opportunities for further chemical modification.

Halogenated Pyridines: Pyridines bearing halogen atoms (F, Cl, Br, I) are exceptionally valuable synthetic intermediates. researchgate.net The carbon-halogen bond serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgwikipedia.org This capability is fundamental to building molecular complexity. Furthermore, halogens, particularly bromine and iodine, can participate in "halogen bonding," a type of non-covalent interaction that can significantly influence a molecule's binding affinity to biological targets like proteins. namiki-s.co.jpacs.org The introduction of halogens can also modulate a compound's lipophilicity and metabolic stability, key parameters in drug design. researchgate.netnih.gov

Alkoxy Pyridines: The presence of alkoxy (e.g., methoxy) groups on a pyridine ring significantly influences its electronic character. As electron-donating groups, they can affect the reactivity of the ring and the basicity of the nitrogen atom. In medicinal chemistry, alkoxy groups are often found in bioactive molecules where they can form crucial hydrogen bonds with receptor sites. They are also metabolically susceptible to O-demethylation, which can be a factor in drug metabolism or a deliberate strategy in prodrug design. nih.gov

Alkylthio Pyridines: The alkylthio (or thioether) group is another important functional group in pyridine chemistry. The sulfur atom can be oxidized to form sulfoxides and sulfones, which dramatically alters the electronic and steric properties of the molecule. This transformation can be used to modulate biological activity. Moreover, the thioether linkage itself is found in various pharmacologically active compounds and can contribute to target binding. nih.govnih.gov The synthesis of thioalkyl derivatives of pyridine is an active area of research for developing new therapeutic agents. nih.gov

Rationale for Investigating 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine as a Model Compound

The compound this compound serves as an excellent model for studying the chemistry of polysubstituted pyridines due to its unique combination of functional groups. While extensive research on this specific molecule is not widely published, its structure presents a compelling platform for exploring selective chemical transformations.

Key Structural Features and Their Implications:

Orthogonal Reactive Sites: The molecule possesses three distinct types of functional groups—a halogen, two alkoxy groups, and an alkylthio group. This arrangement provides multiple, chemically distinct sites for sequential and selective reactions.

A Handle for Cross-Coupling: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of aryl, alkyl, or alkynyl substituents. acs.org

A Site for Oxidation or Further Functionalization: The methylsulfanyl group at the 3-position provides another point for chemical modification. It can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the compound's electronic properties and steric profile.

This combination makes the target compound a versatile scaffold for building diverse molecular libraries, which is a key strategy in the search for new bioactive molecules.

Overview of Key Research Areas in Pyridine Chemistry Relevant to the Compound's Structure

The structure of this compound is relevant to several key areas of modern chemical research. The ability to selectively manipulate each of its functional groups is a significant advantage.

Interactive Table: Potential Reactions on the Model Compound

| Functional Group | Position | Key Reaction Types | Potential Products |

| Bromo | C5 | Suzuki, Stille, Sonogashira, Buchwald-Hartwig Cross-Coupling | Biaryls, Alkylated Pyridines, Alkynylated Pyridines, Aminated Pyridines |

| Methoxy (B1213986) | C2, C6 | Ether Cleavage (O-Demethylation) | Hydroxypyridines |

| Methylsulfanyl | C3 | Oxidation | Sulfoxides, Sulfones |

| Pyridine Nitrogen | N1 | N-Oxidation, Quaternization | Pyridine N-oxides, Pyridinium (B92312) salts |

The primary area of interest is undoubtedly the use of the C5-bromo substituent in transition-metal-catalyzed cross-coupling reactions . These reactions are among the most powerful tools in modern organic synthesis for constructing complex molecules. wikipedia.orgrsc.org For bromopyridines, palladium-catalyzed reactions are particularly well-established and allow for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. acs.org

Another significant research area is the selective functionalization of the other positions. The methylsulfanyl group can be oxidized to introduce polarity and hydrogen-bonding capabilities. The methoxy groups, while generally stable, can be cleaved under specific conditions to yield hydroxypyridines, which are valuable precursors for other derivatives.

Historical Trajectories and Emerging Trends in Substituted Pyridine Synthesis and Reactivity

The synthesis of pyridine rings has evolved considerably since its discovery. ijpsonline.com

Historical Trajectories: Classical methods for constructing the pyridine ring often involved the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. The Hantzsch Pyridine Synthesis , first reported in 1881, is a prime example and involves the reaction of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the pyridine. ijpsonline.comorganic-chemistry.org Other historical methods like the Chichibabin synthesis also rely on condensation chemistry. ijpsonline.com While foundational, these methods often require harsh conditions and may lack the efficiency and functional group tolerance demanded by modern synthesis. baranlab.org

Emerging Trends: Contemporary research focuses on developing more efficient, selective, and sustainable methods. A major advancement has been the rise of direct C-H functionalization . rsc.orgbeilstein-journals.org This strategy aims to directly convert C-H bonds on a pre-existing pyridine ring into new C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. This approach is highly atom-economical and is particularly valuable for the late-stage modification of complex molecules. nih.govacs.org Advances in catalysis, including transition-metal catalysis and photocatalysis, have been instrumental in this field, enabling regioselective functionalization at positions that were traditionally difficult to access. nih.govresearchgate.net Furthermore, advancements in transition-metal-catalyzed cyclization and cross-coupling procedures continue to provide novel and powerful routes to highly functionalized pyridine derivatives. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-dimethoxy-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-11-7-5(9)4-6(13-3)8(10-7)12-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCPDGMZKLZQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244264 | |

| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879026-16-0 | |

| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1879026-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-bromo-2,6-dimethoxy-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Strategic Approaches to 5 Bromo 2,6 Dimethoxy 3 Methylsulfanylpyridine and Its Congeners

Precursor Pyridine (B92270) Scaffold Construction

The de novo synthesis of polysubstituted pyridine rings from acyclic precursors is a foundational strategy in heterocyclic chemistry. Various named reactions have been developed to construct the pyridine core, with the Hantzsch Pyridine Synthesis being one of the most prominent. nih.govresearchgate.net

The classical Hantzsch reaction involves a three-component cyclocondensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. researchgate.net Variants of this method can be adapted to yield pyridine scaffolds with substitution patterns amenable to further functionalization. For instance, the use of specifically chosen starting materials can lead to pyridines with substituents that can be later converted to the desired methoxy (B1213986) and methylsulfanyl groups. While the direct Hantzsch synthesis of the target precursor is not commonly reported, the principles of this reaction are fundamental to pyridine chemistry.

| Reaction | Components | General Product | Relevance |

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia Source | 1,4-Dihydropyridine (oxidized to Pyridine) | Foundational method for creating substituted pyridine rings from acyclic precursors. nih.govresearchgate.net |

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated ketones, Ammonium (B1175870) acetate | 2,4,6-Trisubstituted Pyridines | Offers an alternative route to polysubstituted pyridines. |

This table presents common cyclization reactions for pyridine synthesis.

The introduction of two methoxy groups at the C-2 and C-6 positions is typically achieved through nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine precursor. 2,6-Dichloropyridine or 2,6-dibromopyridine (B144722) are common starting materials for this transformation. The electron-withdrawing nitrogen atom facilitates nucleophilic attack at the α-positions (C-2 and C-6) of the ring.

The reaction is generally carried out using a strong base and methanol (B129727) or, more commonly, sodium methoxide (B1231860) in a suitable solvent. The choice of solvent and reaction temperature can be critical for achieving high yields and avoiding side reactions. For example, the reaction of 2,6-dichloropyridine-3-carboxylate derivatives with sodium methoxide has been shown to be highly regioselective. pharm.or.jp

A typical procedure involves treating a 2,6-dihalopyridine with sodium methoxide in methanol or an inert solvent like THF or DMF. pharm.or.jp The reaction proceeds in a stepwise manner, with the substitution of the first halogen atom being faster than the second.

Table of Reaction Conditions for Methoxylation:

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dibromopyridine | Sodium Hydroxide/Methanol | Methanol | Reflux, 5 h | 5-Bromo-2-methoxypyridine | 98% | chemicalbook.com |

| 5-Bromo-2-chloro-3-nitropyridine | Sodium Methoxide | Methanol | 0 °C to RT, 19 h | 5-Bromo-2-methoxy-3-nitropyridine | 98% | chemicalbook.com |

This interactive table summarizes conditions for the installation of methoxy groups on pyridine rings.

Once the 2,6-dimethoxy pyridine scaffold is in place, the next step is the introduction of the methylsulfanyl (-SMe) group at the C-3 position. This can be accomplished through several strategies, often depending on the existing functionality.

One common approach involves the deprotonation of the pyridine ring using a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), followed by quenching the resulting lithiated species with an electrophilic sulfur source like dimethyl disulfide (DMDS). The methoxy groups at C-2 and C-6 can influence the regioselectivity of this lithiation.

Alternatively, if a precursor with a suitable leaving group (e.g., a halogen) is available at the C-3 position, a nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) can be employed. This route provides a direct and often high-yielding method for installing the methylsulfanyl group.

Regioselective Bromination Strategies

The final step in the synthesis is the regioselective introduction of a bromine atom at the C-5 position of the 2,6-dimethoxy-3-methylsulfanylpyridine precursor. The existing electron-donating substituents heavily influence the outcome of this electrophilic aromatic substitution reaction.

The pyridine ring itself is electron-deficient and generally undergoes electrophilic aromatic substitution (EAS) reluctantly, often requiring harsh conditions and leading to substitution primarily at the C-3 position. wikipedia.orgyoutube.com However, the synthetic precursor is highly activated by three electron-donating groups: two methoxy groups and one methylsulfanyl group.

These activating groups not only increase the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack, but they also direct the incoming electrophile. Both methoxy and methylsulfanyl groups are ortho-, para-directing.

The 2-methoxy group directs towards C-3 (ortho) and C-5 (para).

The 6-methoxy group directs towards C-5 (ortho) and C-3 (para, though this position is already substituted).

The 3-methylsulfanyl group directs towards C-2 (ortho, substituted) and C-4 (ortho) and C-6 (para, substituted).

The cumulative effect of these groups strongly favors electrophilic attack at the C-5 position, which is para to the C-2 methoxy group and ortho to the C-6 methoxy group. This synergistic directing effect allows for highly regioselective bromination. Reagents such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent can be used. For instance, the bromination of a similar 2-methoxy-6-methylaminopyridine derivative with NBS proceeded with high yield to give the 5-bromo product, demonstrating the feasibility of this approach. pharm.or.jp

While direct bromination is expected to be efficient for this activated system, metal-catalyzed C-H functionalization offers a powerful alternative for achieving high regioselectivity, especially in less activated or more complex systems. mdpi.com Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for the direct halogenation of aromatic and heteroaromatic C-H bonds. acs.orgresearchgate.net

These protocols often involve a Pd(II) catalyst and an oxidant. The reaction can proceed through various mechanisms, including concerted metalation-deprotonation or via the formation of an organopalladium intermediate. The directing ability of existing functional groups can be harnessed to control the site of halogenation. While specific examples for the palladium-catalyzed bromination of 2,6-dimethoxy-3-methylsulfanylpyridine are not prevalent in the literature, the principles have been widely applied to other pyridine systems. rsc.org These methods provide an alternative strategy should direct electrophilic bromination prove to be unsatisfactory in terms of yield or selectivity.

Indirect Bromination through Derivatization and Elimination

Direct electrophilic bromination of the pyridine ring often requires harsh conditions and can lead to mixtures of regioisomers due to the electron-deficient nature of the heterocycle. google.com Indirect methods, which involve the initial derivatization of the pyridine ring to alter its reactivity, followed by a subsequent elimination step, provide powerful alternatives for controlled bromination.

One prominent strategy involves the formation of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic attack. researchgate.netyoutube.comscripps.edu This altered reactivity can be harnessed for bromination. For instance, pyridine N-oxides can be brominated under various conditions, and subsequent deoxygenation, which can be considered an elimination of the oxygen functional group, yields the brominated pyridine. youtube.com

Another indirect approach involves the partial reduction of the pyridine to a dihydropyridine (B1217469) intermediate. These non-aromatic species are more akin to enamines or enol ethers and can undergo bromination more readily than the parent aromatic pyridine. nih.gov The brominated dihydropyridine can then be re-aromatized through an oxidative process, effectively eliminating hydrogen to furnish the final brominated pyridine derivative. mdpi.comznaturforsch.com This sequence of reduction (derivatization), bromination, and oxidation (elimination) provides a regiochemical control that is often difficult to achieve through direct halogenation. For example, the bromination of methyl groups on a dihydropyridine ring using N-bromosuccinimide (NBS) or pyridinium (B92312) bromide–perbromide has been studied in detail. nih.gov

| Strategy | Derivatization Step | Bromination Reagent | Elimination/Final Step | Reference |

| Pyridine N-Oxide Route | Oxidation to N-oxide (e.g., with mCPBA) | Various (e.g., POBr₃, NBS) | Deoxygenation (e.g., with PCl₃ or H₂/Pd) | youtube.com |

| Dihydropyridine Route | Reduction to 1,4-dihydropyridine | N-Bromosuccinimide (NBS) | Oxidative Aromatization (e.g., with DDQ) | nih.govznaturforsch.com |

Halogenation via Zincke Imine Intermediates

A highly regioselective method for the 3-halogenation of pyridines involves a temporary dearomatization through a ring-opening, halogenation, and ring-closing sequence. chemrxiv.org This strategy utilizes a modified version of the classic Zincke reaction to convert pyridines into reactive acyclic azatriene intermediates, known as Zincke imines. researchgate.net This transformation converts the electron-deficient pyridine into a series of polarized alkenes that readily undergo electrophilic substitution. researchgate.net

The process begins with the activation of the pyridine nitrogen, for example with triflic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium salt. This salt then reacts with a secondary amine, such as dibenzylamine, to open the ring and form the Zincke imine intermediate. These intermediates undergo highly regioselective halogenation with electrophilic halogen sources like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. researchgate.net The halogenation typically occurs at the C3 or C5 position of the original pyridine ring. The final step involves ring-closure, often promoted by heating with ammonium acetate, to regenerate the aromatic pyridine ring, now bearing a halogen at the 3-position. researchgate.net This method is notable for its functional group tolerance and its ability to achieve 3-halogenation on a wide range of pyridine substrates that are challenging to functionalize using traditional methods. chemrxiv.org

| Step | Description | Typical Reagents | Reference |

| 1. Ring Opening | Activation of pyridine and reaction with an amine to form an acyclic Zincke imine. | Tf₂O, Dibenzylamine | researchgate.net |

| 2. Halogenation | Electrophilic halogenation of the electron-rich Zincke imine intermediate. | N-Bromosuccinimide (NBS) | researchgate.net |

| 3. Ring Closing | Cyclization and aromatization to yield the 3-halopyridine. | Ammonium Acetate, Heat | researchgate.net |

Selective Halogenation using Designed Phosphine (B1218219) Reagents

While Zincke imine chemistry provides access to 3-halopyridines, an alternative strategy has been developed for the selective halogenation of pyridines at the 4-position. This two-step approach relies on the design of specific heterocyclic phosphine reagents.

In the first step, these designed phosphines are installed at the 4-position of the pyridine ring to form a phosphonium (B103445) salt. This reaction is highly selective for the 4-position. The key design feature involves incorporating electron-deficient pyridine ligands on the phosphine, which makes the resulting phosphonium salts more reactive towards subsequent nucleophilic attack. In the second step, the phosphonium group, acting as an excellent leaving group, is displaced by a halide nucleophile, such as those from metal halides or halogen acids. clockss.org

Computational studies suggest that the carbon-halogen bond formation proceeds through an SNAr pathway, with the elimination of the phosphine being the rate-determining step. clockss.org This methodology is applicable to a broad range of unactivated pyridines and is even viable for the late-stage halogenation of complex molecules. clockss.org

| Step | Description | Key Reagents | Selectivity | Reference |

| 1. Phosphonium Salt Formation | Installation of a designed phosphine at the pyridine 4-position. | Heterocyclic phosphine reagent | 4-position | clockss.org |

| 2. Halide Displacement | Nucleophilic substitution of the phosphonium group with a halide. | Metal Halides (e.g., LiCl, KBr, KI) | 4-position | clockss.org |

Methoxylation Techniques

Nucleophilic Substitution Reactions for Methoxy Group Incorporation

The incorporation of methoxy groups onto the pyridine ring is frequently accomplished via nucleophilic aromatic substitution (SNAr). This reaction is particularly effective at the 2- and 4-positions of the pyridine ring, which are electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comquimicaorganica.orgyoutube.com

In this method, a pyridine ring substituted with a suitable leaving group, such as a halogen (Cl, Br), is treated with a source of methoxide. Sodium methoxide (NaOMe) is a commonly used reagent, typically in methanol as a solvent. nih.gov The methoxide anion attacks the carbon atom bearing the leaving group, proceeds through a negatively charged intermediate (a Meisenheimer complex), and then expels the leaving group to yield the methoxypyridine product. stackexchange.com The efficiency of the substitution is influenced by the nature of the leaving group (F > Cl ≈ Br > I) and the presence of other electron-withdrawing groups on the ring. nih.gov

| Substrate Example | Reagent | Solvent | Product | Reference |

| 2,5-Dibromopyridine | Sodium Hydroxide | Methanol | 5-Bromo-2-methoxypyridine | fu-berlin.de |

| 2-Chloro-3-nitro-5-bromopyridine | Sodium Methoxide | Methanol | 5-Bromo-2-methoxy-3-nitropyridine | scripps.edu |

Alkylation of Pyridinones or Pyridinols

An alternative route to methoxypyridines involves the alkylation of pyridinone or hydroxypyridine tautomers. Many substituted pyridines, particularly those with a hydroxyl group at the 2- or 4-position, exist in equilibrium with their pyridinone tautomeric forms. These compounds possess two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. slideshare.net

Alkylation can proceed at either site, but O-alkylation to form the methoxy derivative can be favored under specific conditions. This reaction is analogous to the Williamson ether synthesis. slideshare.net The choice of alkylating agent (e.g., methyl iodide, dimethyl sulfate), base, and solvent can influence the ratio of N-alkylation to O-alkylation. For instance, selective N-alkylation of 4-alkoxy-2-pyridones has been achieved using tetrabutylammonium (B224687) iodide and potassium tert-butoxide, highlighting the need to carefully control conditions to achieve the desired O-alkylation for methoxy group incorporation. youtube.com

Methylsulfanyl Group Introduction

Introducing a methylsulfanyl (-SMe) group onto a pyridine ring can be achieved through several methods, with directed ortho-metalation (DoM) being a particularly powerful strategy for regiochemical control. wikipedia.org DoM utilizes a directing metalating group (DMG) on the ring to guide a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific adjacent C-H bond. clockss.orgharvard.edu

The DMG, which contains a heteroatom (e.g., O, N), coordinates to the lithium reagent, positioning it to abstract a proton from the ortho-position. wikipedia.org This generates a highly reactive pyridyl-lithium intermediate. This organometallic species can then be trapped by an appropriate electrophile. To introduce a methylsulfanyl group, dimethyl disulfide (MeSSMe) is used as the electrophile. The lithiated carbon attacks one of the sulfur atoms, displacing a methylthiolate anion and forming the desired C-S bond. clockss.org The regioselectivity of this method is dictated by the position of the DMG. For example, a methoxy or amide group at C-2 will direct lithiation to the C-3 position. clockss.orguwindsor.ca

| Strategy | Key Steps | Typical Reagents | Target Position | Reference |

| Directed ortho-Metalation | 1. Deprotonation ortho to a Directing Group2. Quenching with Sulfur Electrophile | 1. n-BuLi or LDA2. Dimethyl disulfide (MeSSMe) | C-3 (with C-2 DMG) | clockss.orgharvard.edu |

Nucleophilic Thiolation Methods (e.g., using Xanthates)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of sulfur-containing functional groups onto electron-deficient aromatic rings, such as appropriately substituted pyridines. youtube.comlibretexts.orgnih.gov For the synthesis of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine, a plausible approach involves the reaction of a suitable precursor, such as a 3-halo-5-bromo-2,6-dimethoxypyridine, with a methylthiolating agent. The reactivity of heteroaryl halides in SNAr reactions is highly dependent on the electronic nature of the heteroarene and the position of the halogen. nih.gov The presence of electron-withdrawing groups or the inherent electron deficiency of the pyridine ring facilitates these reactions. youtube.comlibretexts.org

Xanthates can serve as effective and less odorous surrogates for thiols in nucleophilic substitution reactions. nih.gov The reaction of a heteroaryl halide with a potassium alkylxanthate can proceed smoothly to yield the corresponding thioether. This approach offers a broad substrate scope and good functional group tolerance. nih.gov

A hypothetical reaction pathway for the synthesis of the target molecule via nucleophilic thiolation is presented below:

Scheme 1: Hypothetical Nucleophilic Thiolation for the Synthesis of this compound

[Image of a chemical reaction showing a 3-halo-5-bromo-2,6-dimethoxypyridine reacting with a methylthiolating agent (e.g., sodium thiomethoxide or a methylxanthate) to yield this compound]

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Chloro-5-bromo-2,6-dimethoxypyridine | Sodium thiomethoxide | Polar aprotic solvent (e.g., DMF, DMAc), heat | This compound | nih.gov |

| 3-Chloro-5-bromo-2,6-dimethoxypyridine | Potassium methylxanthate | Base (e.g., K₂CO₃), Solvent (e.g., DMAc) | This compound | nih.gov |

Cross-Coupling Approaches for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-heteroatom bonds, including C-S bonds. nih.gov Palladium- and copper-catalyzed reactions are particularly prominent in this regard. For the synthesis of this compound, a cross-coupling strategy would typically involve the reaction of a 3-halo-5-bromo-2,6-dimethoxypyridine with a source of methylthiol.

The Suzuki-Miyaura cross-coupling reaction, while primarily known for C-C bond formation, has been adapted for C-S bond formation. mdpi.com A plausible precursor for such a reaction would be a 3-iodo- or 3-bromo-5-bromo-2,6-dimethoxypyridine, which could be coupled with a methylthio-boronic acid derivative or its ester. The chemoselective coupling at different halogen positions can often be controlled by judicious selection of the palladium catalyst and reaction conditions. nih.gov

Indium-catalyzed C-S cross-coupling of aryl halides with thiols has also been reported as an effective method, providing the corresponding aryl sulfides in good to excellent yields. nih.gov

Table 1: Comparison of Potential Cross-Coupling Conditions for C-S Bond Formation

| Catalyst System | Substrates | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acid | 1,4-Dioxane/H₂O | K₃PO₄ | 85-95 | Moderate to Good | mdpi.com |

| In(OTf)₃ / TMEDA | Aryl halide, Thiol | DMSO | KOH | 135 | Good to Excellent | nih.gov |

| PdCl₂(dppf) | Heteroaryl fluorosulfate, Phenylboronic acid | Dioxane/H₂O | K₂CO₃ | 80 | High | nih.gov |

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. acs.orgcore.ac.uknih.govorganic-chemistry.orgnih.gov The synthesis of polysubstituted pyridines is well-suited to such strategies.

A hypothetical one-pot synthesis of a congener of the target molecule could involve a modified Bohlmann-Rahtz pyridine synthesis, which combines a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk By carefully selecting the starting materials, a highly substituted pyridine core can be constructed with control over the substitution pattern. For instance, a suitably substituted dicarbonyl compound could be reacted with an appropriate enamine and a sulfur-containing component in a single pot to generate a complex pyridine structure.

Another approach could be a cascade reaction sequence, for example, involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift, to rapidly access polysubstituted pyridines from simple starting materials. acs.org

Table 2: Examples of One-Pot/Multicomponent Reactions for Pyridine Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Cascade Reaction | Aldehydes, Phosphorus ylides, Propargyl azide | Metal-free, good to excellent yields | acs.org |

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Catalyst-free, total regiochemical control | core.ac.uk |

| Tandem Blaise Reaction | Nitrile, Reformatsky reagent, 1,3-Enyne | Selective control of substitution patterns | nih.gov |

| Michael Addition/[5+1] Annulation | 2-Fluoro-1,3-dicarbonyls, Enamines, Aldehydes/Ketones | Transition-metal-free, regioselective | organic-chemistry.orgnih.gov |

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles is crucial for the development of sustainable synthetic processes. biosynce.comacs.orgrsc.orgrsc.org For the synthesis of this compound and its analogs, several green strategies can be envisioned.

The use of environmentally benign solvents, such as water or ethanol, or even solvent-free conditions, can significantly reduce the environmental impact of the synthesis. biosynce.comacs.orgrsc.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, higher yields, and purer products. acs.orgnih.gov

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example/Reference |

|---|---|---|

| Use of Greener Solvents | Reactions in water or ethanol. | acs.org |

| Energy Efficiency | Microwave-assisted synthesis. | acs.orgnih.gov |

| Catalysis | Use of iron-based or other non-precious metal catalysts. | rsc.org |

| Atom Economy | One-pot and multicomponent reactions. | acs.orgcore.ac.uknih.govorganic-chemistry.orgnih.gov |

| Solvent- and Halide-Free Synthesis | C-H functionalization of pyridine N-oxides. | rsc.org |

Scale-Up Considerations for Laboratory Syntheses (e.g., process optimization)

Transitioning a synthetic route from the laboratory to a larger scale presents numerous challenges that require careful process optimization. vcu.eduacs.org For the synthesis of this compound, key considerations would include the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification process.

Continuous flow chemistry offers several advantages for the scale-up of pyridine synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. beilstein-journals.orgnih.gov A continuous flow reactor can allow for rapid optimization of reaction parameters and can be "scaled out" by running multiple reactors in parallel. beilstein-journals.org

Process optimization would also involve a thorough investigation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. The development of robust and scalable purification methods, such as crystallization or distillation, would also be critical for obtaining the final product in high purity. vcu.edu The development of a fully continuous flow synthesis, from reaction to post-treatment and purification, can lead to significant improvements in efficiency and cost-effectiveness for industrial production. acs.org

Table 4: Key Parameters for Scale-Up Optimization of Pyridine Synthesis

| Parameter | Consideration | Potential Solution/Strategy |

|---|---|---|

| Reaction Conditions | Exothermicity, pressure buildup, safety | Continuous flow reactors for better control. acs.orgbeilstein-journals.orgnih.gov |

| Reagent Stoichiometry | Cost of reagents, minimizing excess | Design of experiments (DoE) to find optimal ratios. |

| Catalyst Loading & Lifetime | Cost of catalyst, deactivation | Use of robust and recyclable catalysts. |

| Solvent Selection | Toxicity, flammability, ease of removal | Selection of greener and higher-boiling point solvents. biosynce.com |

| Workup & Purification | Efficiency, solvent consumption, product loss | Development of crystallization-based purification over chromatography. acs.org |

| Throughput | Production rate | "Scaling out" of continuous flow reactors. beilstein-journals.org |

Mechanistic Insights into Reactivity and Transformation Pathways of 5 Bromo 2,6 Dimethoxy 3 Methylsulfanylpyridine

Nucleophilic Aromatic Substitution (SNAr) at Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNA) is a key reaction pathway for pyridines, particularly those bearing electron-withdrawing groups and a good leaving group. wikipedia.org The presence of the electronegative nitrogen atom in the pyridine ring lowers the electron density of the carbon atoms, making the ring susceptible to attack by nucleophiles. wikipedia.org

Role of Substituents on SNAr Reactivity

The substituents on the pyridine ring of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine play a crucial role in directing and influencing the rate of SNAr reactions. The methoxy (B1213986) groups (-OCH₃) at the 2 and 6 positions are electron-donating through resonance but can also exhibit an electron-withdrawing inductive effect. The methylsulfanyl group (-SCH₃) at the 3-position is generally considered to be weakly activating. The bromine atom at the 5-position is a good leaving group and an electron-withdrawing group, which further activates the ring towards nucleophilic attack.

The combined electronic effects of these substituents create a complex reactivity profile. The electron-withdrawing nature of the nitrogen atom and the bromine atom are the primary drivers for SNAr reactivity. The regioselectivity of nucleophilic attack is influenced by the position of these groups.

Investigation of Meisenheimer Complex Intermediates

SNAr reactions typically proceed through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This complex is formed when a nucleophile attacks the aromatic ring, creating a negatively charged intermediate where the charge is delocalized over the ring and the electron-withdrawing groups. wikipedia.org

Benzyne-Type Mechanisms in Pyridine Reactivity

In addition to the classical SNAr pathway, pyridine derivatives can also undergo nucleophilic substitution through a benzyne-type (or pyridyne) intermediate. wikipedia.org This mechanism involves the elimination of a leaving group and a proton from adjacent positions to form a highly reactive triple bond within the aromatic ring. wikipedia.org The subsequent addition of a nucleophile to this triple bond leads to the substituted product.

The formation of a pyridyne intermediate from this compound would require a strong base to deprotonate a carbon atom adjacent to the bromine-bearing carbon. The regioselectivity of the subsequent nucleophilic addition to the pyridyne can be complex and may lead to a mixture of products. wikipedia.org While less common than the SNAr mechanism for activated pyridines, the possibility of a benzyne-type pathway should be considered, especially under strongly basic conditions. researchgate.net

Cross-Coupling Reactions at Bromine Position

The bromine atom at the 5-position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. rsc.orgresearchgate.net For this compound, these reactions allow for the introduction of a wide range of substituents at the C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is widely used for the formation of biaryl compounds and is known for its tolerance of various functional groups. mdpi.commdpi.comsemanticscholar.org

Sonogashira Coupling: This reaction couples the bromo-pyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukmdpi.com It is a highly efficient method for the synthesis of aryl-alkynes.

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of the bromo-pyridine with an alkene to form a substituted alkene. researchgate.netthieme-connect.de

C-N Bond Formation (Buchwald-Hartwig Amination): Palladium catalysts can also be used to form C-N bonds by coupling the bromo-pyridine with amines, amides, or other nitrogen-containing nucleophiles. nih.govbeilstein-journals.org This reaction is a cornerstone for the synthesis of arylamines.

Below is a table summarizing representative conditions for these palladium-catalyzed reactions with similar bromo-pyridine substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Aryl-substituted pyridine |

| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | Alkynyl-substituted pyridine |

| Heck | Pd(OAc)₂ | Et₃N | DMF | Alkenyl-substituted pyridine |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Amino-substituted pyridine |

Nickel-Catalyzed Homocoupling

Nickel catalysts can be employed for the homocoupling of aryl halides, including bromo-pyridines. This reaction, often referred to as an Ullmann-type coupling, results in the formation of a symmetrical biaryl compound. While palladium is more commonly used for a broader range of cross-coupling reactions, nickel catalysis can be a cost-effective and efficient alternative for specific transformations like homocoupling.

Mechanistic Pathways of Catalytic Cycles

Detailed mechanistic pathways of catalytic cycles involving this compound have not been explicitly reported. However, the presence of a bromine atom at the 5-position suggests its potential participation in various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Table 1: Potential Catalytic Cross-Coupling Reactions

| Reaction Name | Potential Reactant | Catalyst/Reagents | Expected Product |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl/vinyl-2,6-dimethoxy-3-methylsulfanylpyridine |

| Stille Coupling | Organostannane | Pd catalyst (e.g., Pd(PPh₃)₄) | 5-Substituted-2,6-dimethoxy-3-methylsulfanylpyridine |

| Heck Coupling | Alkene | Pd catalyst, Base | 5-Alkenyl-2,6-dimethoxy-3-methylsulfanylpyridine |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2,6-dimethoxy-3-methylsulfanylpyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | 5-Amino-2,6-dimethoxy-3-methylsulfanylpyridine |

The general mechanism for these palladium-catalyzed reactions typically involves a three-step catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. The electron-rich nature of the dimethoxy and methylsulfanyl groups may facilitate this step.

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon or carbon-heteroatom bond.

The efficiency and selectivity of these catalytic cycles would be influenced by the steric hindrance from the adjacent methoxy and methylsulfanyl groups, as well as the electronic properties of all substituents on the pyridine ring.

C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization offer an efficient way to modify the pyridine core without pre-functionalization. For this compound, the only available C-H bond on the pyridine ring is at the 4-position.

Transition metal-catalyzed C-H activation, often directed by a coordinating group, is a powerful tool for this purpose. While there are no specific directing groups on the target molecule, the nitrogen atom of the pyridine ring itself can direct metallation to the C2 and C6 positions. However, these positions are already substituted. Therefore, undirected C-H activation at the 4-position would be the primary strategy.

Potential C-H functionalization reactions at the 4-position include:

Arylation: Using aryl halides or boronic acids with a suitable catalyst.

Alkylation: With alkyl halides or olefins.

Halogenation: Introduction of another halogen atom.

The electronic environment of the C4-H bond is influenced by the surrounding substituents. The two electron-donating methoxy groups at positions 2 and 6, and the methylsulfanyl group at position 3, increase the electron density of the ring, which could make the C4-H bond more susceptible to electrophilic attack or metallation. Conversely, the electron-withdrawing bromine at the 5-position deactivates the ring. The interplay of these electronic effects would determine the feasibility and conditions for C-H activation.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Compound

Predicting the selectivity in reactions involving this compound requires a careful analysis of the electronic and steric properties of its substituents.

Chemoselectivity: In reactions where multiple functional groups could react, the inherent reactivity of each group determines the outcome. For instance, in a palladium-catalyzed cross-coupling reaction, the C-Br bond is expected to be significantly more reactive than any C-H or C-O bonds under typical conditions. During an oxidation reaction, the thioether group would be more readily oxidized than the pyridine ring or the methoxy groups.

Regioselectivity:

In electrophilic aromatic substitution: The directing effects of the substituents would be paramount. The methoxy and methylsulfanyl groups are ortho-, para-directing, while the bromo group is also ortho-, para-directing but deactivating. The pyridine nitrogen is deactivating. The combined effect would likely direct incoming electrophiles to the 4-position, the only available site.

In nucleophilic aromatic substitution: The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, especially with a good leaving group. However, the electron-donating methoxy groups would disfavor this type of reaction. If a strong nucleophile were to react, it would most likely displace the bromo group at the 5-position.

Stereoselectivity: As the compound is achiral and does not possess any stereocenters, stereoselectivity would only become a factor in reactions that introduce a new stereocenter. For example, if the oxidation of the thioether to the sulfoxide (B87167) were carried out with a chiral oxidizing agent, a mixture of enantiomers or diastereomers could be formed.

Table 3: Summary of Predicted Selectivity

| Reaction Type | Predicted Selectivity | Rationale |

| Pd-catalyzed Cross-Coupling | Chemoselective at C-Br bond | Higher reactivity of the C-Br bond compared to other functional groups. |

| Electrophilic Aromatic Substitution | Regioselective at C4-H | The only available position, activated by ortho/para directing groups. |

| Nucleophilic Aromatic Substitution | Regioselective at C5-Br | Displacement of the good leaving group (Br). |

| Thioether Oxidation | Chemoselective at the sulfur atom | The thioether is the most easily oxidized group. |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Bromo 2,6 Dimethoxy 3 Methylsulfanylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine, a suite of 1D and 2D NMR experiments would be required for a comprehensive assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the single aromatic proton on the pyridine (B92270) ring and the protons of the three methyl groups.

¹H NMR: The pyridine ring has only one proton at the C4 position. Its chemical shift will be influenced by the surrounding substituents. The two methoxy (B1213986) groups at C2 and C6 and the methylsulfanyl group at C3 are all electron-donating, which would typically shift the proton upfield. However, the electronegativity of the nitrogen and the bromine atom at C5 will have competing effects. The signal is expected to be a singlet. The two methoxy groups (-OCH₃) at positions 2 and 6 may be chemically equivalent or non-equivalent depending on the rotational barrier and molecular conformation, potentially appearing as one singlet integrating to 6H or two distinct singlets of 3H each. The methylsulfanyl group (-SCH₃) protons will appear as a sharp singlet integrating to 3H, typically in the range of 2.0-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum will show eight distinct signals corresponding to the five carbons of the pyridine ring and the three methyl carbons. The chemical shifts are influenced by the attached substituents. The carbons attached to the electronegative oxygen (C2, C6) and nitrogen atoms will be shifted downfield. The C5 carbon, bonded to bromine, will be influenced by the heavy atom effect.

Based on data from analogous compounds like 3-Bromo-2,6-dimethoxypyridine and general substituent effects, the following table presents the predicted ¹H and ¹³C NMR chemical shifts.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 4 | H | 7.0 - 7.5 (s, 1H) | 110 - 115 |

| 2-OCH₃ | H | 3.9 - 4.1 (s, 3H) | 53 - 56 |

| 6-OCH₃ | H | 3.9 - 4.1 (s, 3H) | 53 - 56 |

| 3-SCH₃ | H | 2.2 - 2.5 (s, 3H) | 15 - 18 |

| 2 | C | 160 - 165 | |

| 3 | C | 115 - 120 | |

| 5 | C | 105 - 110 | |

| 6 | C | 160 - 165 |

Predicted NMR data based on substituent effects and analysis of related compounds. s denotes a singlet.

To confirm the assignments made from 1D NMR and to probe the molecule's connectivity and spatial arrangement, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): In this molecule, with only one isolated aromatic proton, the ¹H-¹H COSY spectrum would be of limited use for the ring system but would confirm the absence of proton-proton coupling for the H4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. It would be crucial for definitively assigning the C4 carbon and the three methyl carbons by correlating them with their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is the key experiment for establishing the substitution pattern. Expected key correlations include:

The H4 proton correlating to C2, C3, C5, and C6.

The methoxy protons at C2 correlating to the C2 carbon.

The methoxy protons at C6 correlating to the C6 carbon.

The methylsulfanyl protons correlating to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space interactions between protons that are close to each other, which is vital for conformational analysis. Key expected NOESY correlations would be between:

The methoxy protons (2-OCH₃) and the methylsulfanyl protons (3-SCH₃).

The methylsulfanyl protons (3-SCH₃) and the aromatic proton (H4).

The methoxy protons (6-OCH₃) and the aromatic proton (H4). The presence and relative intensity of these cross-peaks would help determine the preferred orientation of the methoxy and methylsulfanyl groups relative to the pyridine ring.

In the absence of definitive experimental data, or in cases of signal overlap or ambiguity, computational methods provide a powerful predictive tool. nih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov

The process involves:

Building a 3D model of this compound.

Performing a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)).

Calculating the NMR shielding tensors for the optimized geometry.

Converting the calculated shielding tensors into chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

These predicted shifts can then be compared to experimental values to confirm assignments. Discrepancies between computed and experimental shifts can often point to incorrect structural assignments or highlight specific conformational or solvent effects not accounted for in the calculation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be characterized by vibrations associated with its various functional groups.

C-H Vibrations: Aromatic C-H stretching from the C4-H bond is expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methoxy and methylsulfanyl methyl groups will appear as strong bands in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O and C-S Vibrations: Asymmetric and symmetric C-O-C stretching from the two methoxy groups would produce strong bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-S stretching vibration is weaker and expected in the 600-800 cm⁻¹ range.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 |

| C-O-C (Methoxy) | Asymmetric Stretching | ~1250 |

| C-O-C (Methoxy) | Symmetric Stretching | ~1030 |

| C-S (Methylsulfanyl) | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Expected vibrational frequencies based on group frequency correlations.

While group frequency tables are useful for assigning prominent and well-separated bands, the vibrational spectrum of a complex molecule like this compound will contain many coupled vibrations in the fingerprint region (<1500 cm⁻¹). A definitive assignment of these bands requires a theoretical approach known as Potential Energy Distribution (PED) analysis.

PED analysis is a computational method that follows a quantum chemical calculation of vibrational frequencies (typically using DFT). It quantifies the contribution of each internal coordinate (such as individual bond stretches, angle bends, or torsions) to each calculated normal vibrational mode. This allows for an unambiguous description of the character of each vibrational band, moving beyond simple functional group labels. For instance, a band in the 1450 cm⁻¹ region might be described by PED as being composed of 60% pyridine ring C=C stretching, 30% C-H in-plane bending, and 10% CH₃ deformation, providing a much more precise assignment than is possible from simple correlation charts. This level of detail is essential for a complete understanding of the molecule's vibrational dynamics.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic systems like substituted pyridines, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. The resulting spectrum provides valuable information about the conjugated system.

For pyridine itself, characteristic absorption bands are observed around 200-260 nm, which are attributed to π → π* and n → π* transitions. sielc.comnist.gov The π → π* transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic ring, while the n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an anti-bonding π* orbital. researchgate.net

The electronic spectrum of this compound is expected to be significantly influenced by its substituents. The methoxy (-OCH₃), methylsulfanyl (-SCH₃), and bromo (-Br) groups all possess lone pairs of electrons and can act as auxochromes, modifying the absorption characteristics of the pyridine chromophore. These groups can extend the conjugated system through resonance, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted pyridine. researchgate.net The interaction of pyridine with different solvents can also influence the position of absorption bands. researchgate.net

The expected UV-Vis absorption data, based on analysis of similarly substituted pyridine derivatives, are summarized in the table below.

| Transition Type | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | ~270-290 | Aromatic ring transition, shifted to a longer wavelength due to the combined electronic effects of the bromo, dimethoxy, and methylsulfanyl substituents. |

| n → π | ~310-340 | Transition involving the nitrogen lone pair. This band is often of lower intensity and can be sensitive to solvent polarity. researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of the molecular ion is measured with very high accuracy, allowing for the determination of a unique molecular formula. For this compound (C₈H₁₀BrNOS), the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units. This pattern is a definitive marker for the presence of a single bromine atom in the ion.

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, yielding a unique fingerprint that helps to confirm the molecule's structure. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the known behavior of substituted pyridines and aromatic ethers/thioethers. nih.govmiamioh.edu

Key predicted fragmentation steps include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy and methylsulfanyl groups, leading to a stable cation. The loss from a methoxy group is often particularly favorable.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion without the characteristic bromine isotopic signature.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of formaldehyde from a methoxy group.

Cleavage of the pyridine ring: At higher energies, the stable aromatic ring can undergo cleavage, leading to smaller fragment ions.

A table of predicted major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 262/264 | [C₈H₁₀BrNOS]⁺ | Molecular Ion (M⁺) |

| 247/249 | [C₇H₇BrNOS]⁺ | Loss of •CH₃ from a methoxy or methylsulfanyl group |

| 216/218 | [C₆H₄BrNOS]⁺ | Loss of •CH₃ followed by loss of CH₂O |

| 183 | [C₈H₁₀NOS]⁺ | Loss of •Br |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. researcher.lifescienceasia.org Obtaining a suitable single crystal of this compound would allow for the unequivocal confirmation of its molecular structure and provide insights into its solid-state packing. Based on analyses of similar substituted pyridine compounds, it is likely to crystallize in a common space group such as P2₁/c (monoclinic) or Pbca (orthorhombic). researchgate.netnih.gov

The X-ray diffraction experiment would yield precise geometric parameters. The bond lengths and angles within the pyridine ring are expected to show slight deviations from those of unsubstituted pyridine due to the electronic effects of the substituents. researchgate.netsoton.ac.uk For instance, the C-Br bond length is anticipated to be in the range of 1.89-1.91 Å, and the C-O bonds of the methoxy groups around 1.36-1.38 Å. nih.gov

These experimental values can be compared with data obtained from computational methods, such as Density Functional Theory (DFT). Such comparisons are crucial for validating the theoretical models and understanding the influence of crystal packing forces on the molecular geometry, which is absent in the gas-phase calculations. researchgate.net

| Parameter | Typical Experimental Value (Å or °) | Typical Computational (DFT) Value (Å or °) | Reference Moiety |

|---|---|---|---|

| C-Br Bond Length | 1.898 (3) | ~1.91 | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov |

| Pyridine C-N Bond Length | 1.33-1.35 | ~1.34 | Pyridine Derivatives soton.ac.uk |

| Pyridine C-C Bond Length | 1.38-1.40 | ~1.39 | Pyridine Derivatives nist.gov |

| C-O (methoxy) Bond Length | 1.371 (3) | ~1.37 | 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov |

| C-N-C Angle | ~117° | ~116.7 | Pyridine nist.gov |

| C-C-N Angle | ~124° | ~124 | Pyridine nist.gov |

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov By mapping properties like normalized contact distance (d_norm) onto the surface, regions involved in specific interactions can be identified. researchgate.net

For this compound, the Hirshfeld surface analysis would likely reveal a variety of weak interactions contributing to the crystal packing. The most significant contributions are expected from H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts. nih.govmdpi.com Depending on the specific packing arrangement, other interactions such as C-Br···N or C-Br···O halogen bonds or π-π stacking between pyridine rings might also play a role in stabilizing the crystal structure. nih.govnih.gov

Derivatization and Analog Development of 5 Bromo 2,6 Dimethoxy 3 Methylsulfanylpyridine

Systematic Modification of Substituents for Chemical Property Tuning

The chemical properties of 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine can be finely tuned by systematically modifying its existing substituents. The bromo, methoxy (B1213986), and methylsulfanyl groups each offer distinct opportunities for chemical modification.

The bromine atom at the 5-position is a particularly useful handle for introducing molecular diversity. It can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, palladium-catalyzed reactions like the Suzuki or Stille coupling can replace the bromine atom with a wide array of aryl, heteroaryl, or alkyl groups. mdpi.com

The methoxy groups at the 2- and 6-positions are generally stable but can be demethylated to the corresponding hydroxypyridines under specific conditions. These hydroxyl groups can then be further functionalized, for example, through etherification or esterification, to introduce new side chains.

The methylsulfanyl group at the 3-position can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.

| Substituent | Position | Potential Modifications | Resulting Functional Group | Potential Impact on Properties |

| Bromo | 5 | Suzuki Coupling | Aryl, Heteroaryl | Altered steric bulk, electronics, and lipophilicity |

| Bromo | 5 | Buchwald-Hartwig Amination | Primary/Secondary/Tertiary Amine | Introduction of basic centers, hydrogen bonding |

| Methoxy | 2, 6 | Demethylation | Hydroxyl | Increased polarity, hydrogen bond donor/acceptor |

| Methylsulfanyl | 3 | Oxidation | Sulfoxide, Sulfone | Increased polarity, hydrogen bond acceptor |

Synthesis of Complex Heterocyclic Hybrids

The core pyridine (B92270) structure of this compound can be annulated or linked to other heterocyclic systems to create complex hybrid molecules. Such hybrids often exhibit novel biological activities or material properties by combining the features of the individual components.

One common strategy involves the use of the bromo substituent in transition metal-catalyzed reactions to build additional rings. For example, a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization, could lead to the formation of a fused bicyclic system.

Alternatively, the existing substituents can be chemically transformed to facilitate cyclization reactions. For instance, conversion of the bromo group to an amino group via a Buchwald-Hartwig amination could be followed by a condensation reaction with a 1,3-dicarbonyl compound to form a fused pyrimidine (B1678525) ring. The synthesis of new pyridine heterocyclic hybrids often involves multi-step reactions to build complex structures. nih.gov

| Starting Material | Reaction Sequence | Fused Heterocycle | Potential Hybrid System |

| This compound | 1. Sonogashira coupling with a protected aminoalkyne2. Deprotection and intramolecular cyclization | Pyrrole | Pyrrolo[3,2-b]pyridine |

| This compound | 1. Suzuki coupling with a boronic ester-containing aldehyde2. Intramolecular condensation | Pyran | Pyrano[4,3-b]pyridine |

| 5-Amino-2,6-dimethoxy-3-methylsulfanylpyridine | Condensation with a β-ketoester | Pyridone | Pyridopyrimidine |

Development of Libraries of Functionalized Analogs

The generation of libraries of functionalized analogs is a powerful tool for structure-activity relationship (SAR) studies. This compound is an excellent starting point for library synthesis due to the reactivity of the bromo substituent in parallel synthesis formats.

Suzuki-Miyaura cross-coupling reactions are particularly well-suited for this purpose, allowing for the reaction of the parent compound with a diverse panel of boronic acids or esters to produce a library of 5-aryl or 5-heteroaryl derivatives. mdpi.com This approach enables the rapid exploration of a wide range of substituents at the 5-position, facilitating the identification of compounds with optimized properties.

High-throughput screening of these libraries can then be used to identify lead compounds for further development. The modular nature of this synthetic approach allows for the systematic variation of the appended group to probe the effects of sterics, electronics, and lipophilicity on the desired activity.

| Parent Compound | **Coupling Partner (ArB(OH)₂) ** | Resulting Analog (at position 5) |

| This compound | Phenylboronic acid | 5-Phenyl-2,6-dimethoxy-3-methylsulfanylpyridine |

| This compound | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2,6-dimethoxy-3-methylsulfanylpyridine |

| This compound | 3-Pyridylboronic acid | 5-(3-Pyridyl)-2,6-dimethoxy-3-methylsulfanylpyridine |

| This compound | 2-Thiopheneboronic acid | 5-(2-Thienyl)-2,6-dimethoxy-3-methylsulfanylpyridine |

Applications in Chemical Research and Advanced Materials Science Non Clinical

Probes for Mechanistic Chemical Biology Studies (In Vitro Investigations)

Molecular Binding Interactions (e.g., Enzyme-Ligand Docking Studies)

While specific enzyme-ligand docking studies for 5-Bromo-2,6-dimethoxy-3-methylsulfanylpyridine are not extensively documented in publicly available literature, research on structurally analogous compounds provides valuable insights into its potential binding behaviors. For instance, computational docking studies have been performed on various substituted pyridine (B92270) and benzenesulphonamide derivatives, particularly in the context of identifying novel therapeutic agents.

One area of focus for similar molecular scaffolds is the inhibition of tubulin polymerization, a critical process in cell division, making it a key target in cancer research. Docking studies on certain N-(methoxyphenyl) methoxybenzenesulphonamides, which also feature methoxy (B1213986) and bromo substitutions, suggest a distinct binding mode within the colchicine (B1669291) site of tubulin. nih.gov This indicates that compounds with this substitution pattern have the potential to form significant interactions with amino acid residues in this hydrophobic pocket.

Furthermore, molecular docking has been employed to investigate the binding affinities of other brominated pyridine derivatives, such as 2-bromo-5-methylpyridine, with breast cancer protein targets. These computational analyses are crucial for predicting the binding affinity and interaction patterns, thereby guiding the synthesis of more potent and selective inhibitors. The insights gained from these related studies suggest that this compound likely possesses the structural features conducive to forming stable interactions with various biological macromolecules, warranting further investigation through detailed molecular modeling.

Elucidation of Biological Targets via Chemical Probes

A chemical probe is a small-molecule reagent designed to selectively modulate the function of a specific protein, enabling researchers to investigate its role in cellular and organismal biology. To date, there is no specific mention in the available scientific literature of this compound being utilized as a chemical probe for the elucidation of biological targets.

The development of a chemical probe is a rigorous process that involves demonstrating high potency and selectivity for the intended target over other related proteins. While the foundational structure of this compound, a substituted pyridine, is common in many biologically active molecules, its specific efficacy and selectivity profile would need to be thoroughly characterized to qualify its use as a chemical probe.

Corrosion Inhibition Studies (Chemical Phenomenon)

Substituted pyridine derivatives, particularly those containing heteroatoms like sulfur and nitrogen, along with electron-donating methoxy groups and bulky bromo groups, are recognized for their potential as corrosion inhibitors for metals and alloys in acidic environments. While direct studies on this compound are limited, research on analogous compounds, such as other bromo-dimethoxy-pyridine derivatives, provides a strong basis for its expected efficacy. researchgate.netresearchgate.net

The effectiveness of these organic inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. The presence of multiple adsorption centers (N, S, O atoms) and π-electrons in the pyridine ring of this compound would facilitate strong adsorption onto a metal surface. Studies on similar compounds have shown that they act as mixed-type inhibitors, controlling both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. researchgate.net

Adsorption Mechanisms on Metal Surfaces (e.g., Langmuir Isotherm)

The adsorption of organic inhibitor molecules onto a metal surface can be described by various adsorption isotherms, with the Langmuir isotherm being frequently applicable. This model assumes the formation of a monolayer of the inhibitor on the metal surface. Research on various bromo-substituted pyridine and imidazopyridine derivatives has demonstrated that their adsorption behavior often aligns with the Langmuir model. researchgate.netresearchgate.net

This adherence suggests that the inhibitor molecules form a uniform protective layer over the metal, with the extent of surface coverage increasing with the inhibitor's concentration. The adsorption process is typically spontaneous and can involve a combination of physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal.

Below is an interactive table representing typical data that would be analyzed to determine adherence to the Langmuir isotherm for a hypothetical corrosion inhibitor similar to this compound.

| Inhibitor Concentration (C) (mol/L) | Surface Coverage (θ) | C/θ |

| 0.0001 | 0.65 | 0.000154 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0050 | 0.96 | 0.005208 |

| 0.0100 | 0.98 | 0.010204 |

A linear relationship between C/θ and C would indicate that the adsorption process follows the Langmuir isotherm.

Correlation of Quantum Chemical Parameters with Inhibition Efficiency

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a powerful tool for understanding the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. science.ph These studies provide insights into the electronic properties of the molecule, which govern its interaction with the metal surface. nih.gov

Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

EHOMO : A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also enhances the inhibitor-metal bond.

Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.

Dipole Moment (μ) : A higher dipole moment can lead to stronger electrostatic interactions between the inhibitor and the charged metal surface.

The following table summarizes typical quantum chemical parameters and their correlation with the inhibition efficiency for pyridine-based corrosion inhibitors.

| Parameter | Typical Value Range | Correlation with Inhibition Efficiency |

| EHOMO | -8.5 to -9.5 eV | Higher values generally indicate better efficiency. |

| ELUMO | -0.5 to -1.5 eV | Lower values generally indicate better efficiency. |

| Energy Gap (ΔE) | 7.5 to 9.0 eV | Smaller values generally indicate higher reactivity and better inhibition. |

| Dipole Moment (μ) | 1.5 to 4.0 Debye | Higher values can contribute to stronger physisorption. |

Applications in Advanced Materials

Organic Electronics and Optoelectronic Materials (e.g., fluorescent properties)

Currently, there is a lack of specific research detailing the application of this compound in the fields of organic electronics and optoelectronics. The electronic and photophysical properties of a molecule, such as its fluorescence, are highly dependent on its specific chemical structure. While some substituted pyridine and quinoline (B57606) derivatives have been investigated for their fluorescent properties and potential use in materials like organic light-emitting diodes (OLEDs), the specific combination of bromo, dimethoxy, and methylsulfanyl substituents on this particular pyridine core has not been characterized for such applications. researchgate.net Further research would be necessary to determine if this compound possesses any useful fluorescent or semiconducting properties for advanced materials science.

Supramolecular Chemistry

Extensive searches of scientific literature and chemical databases have revealed no specific studies or detailed research findings on the application of This compound in the field of supramolecular chemistry. While the general class of substituted pyridines is widely explored in supramolecular chemistry due to the coordination capabilities of the pyridine nitrogen and the potential for various non-covalent interactions, no published research to date has focused on this particular compound.